molecular formula C4H4BrNS B3028122 4-Bromothiophen-3-amine CAS No. 161833-43-8

4-Bromothiophen-3-amine

Cat. No.: B3028122
CAS No.: 161833-43-8
M. Wt: 178.05
InChI Key: WHEAUTZIPHKMDS-UHFFFAOYSA-N
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Description

4-Bromothiophen-3-amine is an organic compound with the molecular formula C4H4BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The bromine atom is attached to the fourth carbon, and the amine group is attached to the third carbon of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiophen-3-amine can be synthesized through several methods. One common approach involves the bromination of thiophene followed by amination. The process typically includes:

    Bromination: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Amination: The brominated thiophene is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to replace the bromine atom with an amine group.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as:

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a brominated thiophene can be used to introduce the amine group.

    Sandmeyer Reaction: This method involves the conversion of an aryl diazonium salt to an aryl halide, followed by amination.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form thiophen-3-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 4-nitrothiophen-3-amine.

    Reduction: Formation of thiophen-3-amine.

    Substitution: Formation of 4-alkylthiophen-3-amine or 4-hydroxythiophen-3-amine.

Scientific Research Applications

4-Bromothiophen-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

    Thiophen-3-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chlorothiophen-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    4-Bromoaniline: Contains a bromine atom and an amine group but lacks the thiophene ring, resulting in different chemical behavior.

Uniqueness: 4-Bromothiophen-3-amine is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

4-bromothiophen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-1-7-2-4(3)6/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEAUTZIPHKMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313716
Record name 4-Bromo-3-thiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161833-43-8
Record name 4-Bromo-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161833-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-thiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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